molecular formula C46H63ClN8O12 B606881 cyanopeptolin 954 CAS No. 866718-63-0

cyanopeptolin 954

Cat. No.: B606881
CAS No.: 866718-63-0
M. Wt: 955.5
InChI Key: JECPFNPTJNKMMN-LJHWZSARSA-N
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Description

Taxonomic Classification of Microcystis aeruginosa

Microcystis aeruginosa, the producer of cyanopeptolin 954, belongs to the phylum Cyanobacteria , class Cyanophyceae , and order Croococcales . It is a unicellular, gas-vesicle-forming cyanobacterium that thrives in eutrophic freshwater environments, often forming dense surface blooms.

Taxonomic Level Classification
Phylum Cyanobacteria
Class Cyanophyceae
Order Croococcales
Family Microcystaceae
Genus Microcystis
Species M. aeruginosa

This cyanobacterium is ecologically dominant due to its ability to regulate buoyancy, tolerate high pH, and outcompete other phytoplankton through nutrient-efficient strategies.

Ecological Role and Environmental Factors

Microcystis aeruginosa blooms are driven by nutrient enrichment (phosphorus, nitrogen) and elevated temperatures (optimal growth at 32°C, though toxicity peaks at 20°C). Its success is further enhanced by:

  • pH modulation : Bloom-induced alkalinity (pH >9) inhibits competing phytoplankton.
  • Predator avoidance : Production of bioactive peptides like cyanopeptolins and microcystins deters grazers.

Cyanopeptolins, including this compound, are hypothesized to play dual roles in chemical defense and stress adaptation .

Properties

CAS No.

866718-63-0

Molecular Formula

C46H63ClN8O12

Molecular Weight

955.5

IUPAC Name

(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide

InChI

InChI=1S/C46H63ClN8O12/c1-23(2)19-32-41(61)50-31-15-18-37(59)55(44(31)64)34(21-27-11-9-8-10-12-27)45(65)54(7)33(22-28-13-16-35(57)29(47)20-28)42(62)52-38(24(3)4)46(66)67-25(5)39(43(63)51-32)53-40(60)30(49-26(6)56)14-17-36(48)58/h8-13,16,20,23-25,30-34,37-39,57,59H,14-15,17-19,21-22H2,1-7H3,(H2,48,58)(H,49,56)(H,50,61)(H,51,63)(H,52,62)(H,53,60)/t25-,30-,31+,32-,33-,34-,37-,38-,39-/m0/s1

InChI Key

JECPFNPTJNKMMN-LJHWZSARSA-N

SMILES

CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC(=C(C=C3)O)Cl)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanopeptolin 954;  Cyanopeptolin-954;  Cyanopeptolin954; 

Origin of Product

United States

Preparation Methods

Biomass Harvesting

Cyanobacterial cells are harvested via centrifugation or filtration after reaching late-log phase growth. Lyophilized biomass is preferred for stability during storage.

Solvent Extraction

The hydrophilic fraction is extracted using a methanol-water (7:3) mixture, followed by sonication and centrifugation to remove cell debris. This solvent system efficiently solubilizes cyanopeptolins while minimizing co-extraction of lipophilic contaminants.

Crude Fractionation

The extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning with ethyl acetate to remove non-polar impurities. Aqueous phases are lyophilized to obtain a crude peptide-enriched powder.

Purification Strategies

Reversed-Phase Chromatography

Initial purification employs reversed-phase flash chromatography (YMC-GEL ODS-A resin) with a stepwise methanol-water gradient (10–100% MeOH). Fractions are monitored at 220 nm for peptide detection.

Size-Exclusion Chromatography

Active fractions are further separated on Sephadex LH-20 columns using isocratic elution with methanol-water (1:1). This step removes high-molecular-weight contaminants and salts.

Preparative HPLC

Final purification utilizes preparative HPLC (Phenomenex Synergi Hydro-RP column) with trifluoroacetic acid (TFA) as an ion-pairing agent. Optimal resolution is achieved using acetonitrile-water gradients:

  • This compound : 1:3 acetonitrile/water + 0.1% TFA, flow rate 5 mL/min, retention time 34.0 min.

  • Nostopeptin BN920 (co-isolated): 1:2 acetonitrile/water + 0.1% TFA, retention time 52.0 min.

Analytical Validation

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, TOCSY, HSQC, HMBC) confirms the cyclic depsipeptide structure and stereochemistry. Key signals include:

    • δ<sub>H</sub> 7.25–7.35 (aromatic protons of phenylalanine).

    • δ<sub>C</sub> 170–175 ppm (ester and amide carbonyls).

  • Mass Spectrometry : High-resolution ESI-MS yields [M+H]<sup>+</sup> at m/z 956.42 (calculated for C<sub>46</sub>H<sub>63</sub>ClN<sub>8</sub>O<sub>12</sub>: 955.5 Da).

Purity Assessment

Analytical HPLC (C<sub>18</sub> column, 1 mL/min gradient) confirms >95% purity, with UV detection at 220 nm.

Data Table: Key Parameters in this compound Preparation

ParameterDetailsSource
Molecular Formula C<sub>46</sub>H<sub>63</sub>ClN<sub>8</sub>O<sub>12</sub>
Molecular Weight 955.5 g/mol
Retention Time (HPLC) 34.0 min (preparative), 20.4 min (analytical)
IC<sub>50</sub> (Chymotrypsin) 45 nM
Yield 0.0012% (from lyophilized biomass)

Challenges and Optimizations

  • Low Natural Abundance : this compound constitutes <0.01% of cellular dry weight, necessitating large-scale cultivation.

  • Structural Variants : Co-production of analogs like nostopeptin BN920 requires meticulous chromatographic separation.

  • Solvent Optimization : TFA enhances resolution but may necessitate post-purification desalting for biological assays .

Chemical Reactions Analysis

Hydrolysis Reactions

Cyanopeptolin 954 undergoes hydrolysis under acidic or basic conditions due to its ester and amide bonds. Key findings include:

  • Acidic Hydrolysis : The ester bond in the depsipeptide structure is cleaved, yielding linear peptide fragments. This reaction is utilized in structural elucidation studies, as demonstrated by GC-MS analysis of hydrolysates .
  • Basic Hydrolysis : Alkaline conditions promote saponification of ester linkages and cleavage of amide bonds, generating free amino acids and substituted phenolic compounds.

Table 1: Hydrolysis Products Identified via GC-MS

Hydrolysis ConditionMajor Products Detected
Acidic (HCl, 6M)L-leucine, 3-chloro-N-Me-L-tyrosine, phenylalanine
Enzymatic (Chymotrypsin)Bioactive fragments with retained inhibitory activity

Enzymatic Cleavage

This compound interacts with proteases, though its role as an inhibitor modulates these reactions:

  • Chymotrypsin Inhibition : Binds to chymotrypsin’s active site via substrate-like interactions, with an IC₅₀ of 45 nM . Despite this inhibition, prolonged exposure can lead to slow enzymatic cleavage at hydrophobic residues (e.g., phenylalanine) .
  • Trypsin Interaction : Shows no direct cleavage by trypsin due to the absence of a basic residue (e.g., arginine) adjacent to the Ahp unit .

Table 2: Protease Inhibition Profiles

EnzymeIC₅₀ (μM)Cleavage Observed?
Chymotrypsin0.045Yes (slow)
Trypsin>50No
Elastase>50No

Stability Under Environmental Conditions

Environmental factors significantly influence its degradation:

  • pH Sensitivity : Stable at neutral pH but degrades rapidly under extremes (pH <3 or >10), forming dechlorinated byproducts and linear peptides.
  • Thermal Degradation : Decomposes above 60°C, with a half-life of <1 hour at 80°C.

Chlorine-Specific Reactions

The 3-chloro-4-hydroxyphenyl group participates in unique reactions:

  • Photolytic Dechlorination : UV exposure induces chlorine loss, generating a hydroxylated tyrosine derivative .
  • Microbial Dehalogenation : Cyanobacterial enzymes may catalyze reductive dechlorination under anaerobic conditions, though this pathway requires further validation .

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation:

  • Quinone Formation : Reacts with strong oxidants (e.g., H₂O₂) to form quinone derivatives, altering bioactivity.
  • Radical Scavenging : Demonstrates moderate antioxidant capacity in radical quenching assays, likely due to the phenolic moiety .

Biosynthetic Modifications

During biosynthesis by nonribosomal peptide synthetases (NRPS):

  • Ester Bond Formation : Catalyzed by a thioesterase domain via lactonization between Thr and Ala residues .
  • Post-Assembly Hydroxylation : Cytochrome P450 enzymes hydroxylate proline residues, later cyclized to 3-amino-6-hydroxy-2-piperidone (Ahp) .

Key Research Insights

  • Structural Determinants of Reactivity : The chlorine atom and Ahp unit critically influence both enzymatic inhibition and environmental stability .
  • Bioactive Fragment Release : Hydrolysis products retain biological activity, suggesting potential pharmacophore regions.

Scientific Research Applications

Enzyme Inhibition

Cyanopeptolin 954 exhibits strong inhibitory activity against serine proteases, particularly chymotrypsin and trypsin. The compound has an IC50 value of 45 nM against chymotrypsin, indicating its potency as a protease inhibitor . This characteristic positions this compound as a potential lead compound for developing therapeutic agents targeting diseases where serine proteases play a crucial role.

Table 1: Enzyme Inhibition Potency of this compound

EnzymeIC50 Value (nM)
Chymotrypsin45
TrypsinNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyanopeptolins, including this compound. In vitro assays demonstrated that cyanopeptolins with specific amino acid configurations significantly reduced cell viability in human cervical cancer (HeLa) cells. For instance, cyanopeptolin variants containing leucine showed cytotoxic effects, with reductions in cell viability reaching up to 97.6% at certain concentrations .

Case Study: Cytotoxic Effects on HeLa Cells

  • Compound: this compound
  • Cell Line: HeLa (human cervical cancer)
  • Concentration: 200 µg/mL
  • Result: Cell viability reduced by significant percentages (up to 97.6% for certain variants).

The structural diversity of cyanopeptolins contributes to their varied biological activities. Research indicates that modifications in amino acid composition can enhance or alter their inhibitory effects against different proteases and their cytotoxicity against cancer cells . For example, the presence of specific residues such as leucine or phenylalanine has been associated with enhanced activity against chymotrypsin and elastase.

Table 2: Structural Variants and Their Activities

VariantAmino Acid CompositionActivity Against ChymotrypsinActivity Against HeLa Cells
This compoundL-Leucine, L-PhenylalanineStrongSignificant reduction
CP949L-LeucineModerateHigh reduction
CP978Free ArginineNot specifiedModerate reduction

Pharmaceutical Potential

Due to their ability to inhibit serine proteases and exhibit cytotoxicity towards cancer cells, cyanopeptolins are being explored as potential pharmaceutical agents. Their structural features allow for targeted modifications that could enhance efficacy and reduce side effects in therapeutic applications .

Research Implications

  • Target Diseases: Cancer, metabolic disorders.
  • Mechanism of Action: Protease inhibition leading to disrupted cellular processes.

Biotechnological Applications

Cyanobacterial peptides like this compound are also being investigated for their biotechnological applications, including their use as natural pesticides or antimicrobial agents due to their bioactive properties . The ability to inhibit specific enzymes can be harnessed in agricultural settings to develop biopesticides that target pest-specific enzymes without harming beneficial organisms.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Cyanopeptolin 954 and Related Compounds

Compound Producing Strain Key Structural Features Reference
This compound Microcystis aeruginosa NIVA Cya 43 L-Leu (pos. 4), L-Phe (pos. 6), 3'-Cl-N-Me-L-Tyr (pos. 7)
Nostopeptin 920 Microcystis aeruginosa NIVA Cya 43 Contains cis amide bond between Phe (pos. 6) and N-Me-Tyr (pos. 7); lacks chlorine
Cyanopeptolin 963A Microcystis PCC 7806 L-Tyr replaces basic amino acid in pos. 3; lacks halogenation
Oscillapeptin G Planktothrix rubescens NIVA CYA 98 Contains Ahp (3-amino-6-hydroxy-2-piperidone) and sulfate group
Lyngbyastatin 4 Lyngbya semiplena Features a statine-like moiety; targets elastase

Key Differences :

  • Halogenation: CP954 is distinguished by a chlorine atom on Tyr (pos. 7), absent in Nostopeptin 920 and Cyanopeptolin 963A .
  • Amino Acid Substitutions: CP963A replaces a basic residue with L-Tyr (pos. 3), reducing chymotrypsin inhibition potency (IC50 = 0.9 µM vs. 45 nM for CP954) .
  • Biosynthetic Flexibility : Gene clusters (e.g., oci, mcn) exhibit recombination events, enabling strain-specific modifications (e.g., sulfate addition in Oscillapeptin G) .

Bioactivity Profiles

Table 2: Enzyme Inhibition and Selectivity

Compound Target Enzyme IC50 Selectivity Notes Reference
This compound Chymotrypsin 45 nM Chlorine enhances binding affinity
Nostopeptin 920 Chymotrypsin 31 nM Higher potency than CP954; lacks chlorine
Cyanopeptolin 963A Chymotrypsin 0.9 µM Lower potency due to Tyr substitution
Lyngbyastatin 4 Elastase 1.2 nM Targets elastase; marine origin
Micropeptin 103 Trypsin 82 nM Broad-spectrum protease inhibition

Functional Insights :

  • Potency: Nostopeptin 920 (IC50 = 31 nM) slightly outperforms CP954 (IC50 = 45 nM) despite structural similarities, suggesting minor residues (e.g., amide bond configuration) fine-tune activity .
  • Environmental Adaptation : CP954’s chlorine moiety may confer ecological advantages, such as resistance to enzymatic degradation in low-phosphorus environments .

Environmental Modulation :

  • Phosphorus Limitation: Upregulates CP954 and Nostopeptin 920 in Microcystis NIVA Cya 43, optimizing nitrogen utilization .
  • Temperature: Cyanopeptolin A (structurally related to CP954) shows less thermal sensitivity than microcystins, maintaining stable intracellular levels up to 35°C .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural elucidation of cyanopeptolin 954?

  • Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to determine the peptide backbone, cyclic structure, and post-translational modifications. Compare spectral data with known cyanopeptolins (e.g., retention time in HPLC, fragmentation patterns in MS/MS) . For novel variants, X-ray crystallography may resolve ambiguous stereochemistry, provided sufficient crystalline material is available .

Q. How can researchers optimize extraction protocols for this compound from cyanobacterial biomass?

  • Answer : Employ a combination of solvent extraction (e.g., methanol:water:acetic acid, 90:9:1 v/v) followed by solid-phase extraction (SPE) using C18 cartridges. Validate recovery rates via spiked samples and LC-MS quantification. Note that extraction efficiency varies with cyanobacterial strain and growth phase .

Q. What statistical approaches are suitable for analyzing bioactivity data (e.g., protease inhibition) of this compound?

  • Answer : Use dose-response curves to calculate IC50 values with nonlinear regression models (e.g., GraphPad Prism). Apply ANOVA for multi-group comparisons, ensuring post-hoc corrections (e.g., Tukey’s test) to address false positives. Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity profiles of this compound across studies?

  • Answer : Conduct a systematic meta-analysis comparing experimental conditions (e.g., enzyme sources, assay pH, purity of compounds). For example, conflicting IC50 values for serine protease inhibition may arise from differences in enzyme isoforms or assay buffers. Replicate key experiments under standardized protocols and perform sensitivity analyses to identify confounding variables .

Q. What strategies are effective for designing target-specific bioassays to study this compound’s mechanism of action?

  • Answer : Combine in silico docking (e.g., AutoDock Vina) with functional assays. For protease targets, use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to monitor real-time inhibition. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate results with CRISPR-edited cell lines lacking the target enzyme .

Q. How can multi-omics data (genomics, metabolomics) be integrated to explore this compound biosynthesis in cyanobacteria?

  • Answer : Perform genome mining to identify nonribosomal peptide synthetase (NRPS) gene clusters. Correlate transcriptomic data (RNA-seq) with metabolomic profiles (LC-MS/MS) under varying environmental stressors (e.g., nitrogen limitation). Use network analysis tools (e.g., Cytoscape) to map biosynthetic pathways and regulatory nodes .

Data Contradiction and Validation

Q. What steps ensure reproducibility when quantifying this compound in environmental samples?

  • Answer :

  • Calibration : Use matrix-matched standards to account for environmental interferences.

  • Quality Control : Include blanks, replicates, and certified reference materials (CRMs) in each batch.

  • Instrumentation : Validate LC-MS/MS parameters (e.g., collision energy, ion ratio stability) across runs .

    Table 1 : Example recovery rates for this compound in spiked water samples.

    MatrixSpiked Concentration (µg/L)Recovery (%)RSD (%)
    Freshwater1092.34.1
    Marine1085.76.8

Q. How do researchers address discrepancies in this compound’s ecological roles (e.g., allelopathy vs. quorum sensing)?

  • Answer : Design co-culture experiments with competing phytoplankton (e.g., Microcystis vs. Chlamydomonas) and quantify growth inhibition via cell counts or chlorophyll-a measurements. Use gene knockout mutants to isolate specific signaling pathways. Contextualize findings with field data on cyanopeptolin concentrations and microbial community dynamics .

Methodological Frameworks

  • PICO Framework for hypothesis-driven studies:

    • Population : Cyanobacterial strains producing this compound.
    • Intervention : Environmental stressors (e.g., light intensity, nutrient availability).
    • Comparison : Non-producing strains or synthetic analogs.
    • Outcome : Biosynthetic yield, bioactivity modulation .
  • FINER Criteria for evaluating research questions:

    • Feasible : Access to axenic cyanobacterial cultures.
    • Novel : Exploration of understudied post-translational modifications.
    • Ethical : Compliance with biotoxin handling protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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